5-HT7 Inverse Agonism: 8-Hydroxy vs Trimethoxy Substitution
In a functional GloSensor cAMP assay evaluating inverse agonism at the 5-HT7 receptor, the 8-hydroxy-6,7-dimethoxy substitution pattern (represented by compounds like anhalidine) demonstrated a clear functional preference over 6,7,8-trimethoxy analogs. The most potent compound in the series, anhalidine (1b), exhibited an EC50 of 219 nM and an Emax of -95.4% [1]. In contrast, the 6,7,8-trimethoxy analog pellotine (1a) showed a 2.1-fold lower potency (EC50 ≈ 460 nM) [1]. This demonstrates that the presence of an 8-hydroxy group, as found in the core 5,6,7,8-tetrahydroisoquinolin-8-ol scaffold, is a critical determinant of high-potency inverse agonism.
| Evidence Dimension | Functional potency (EC50) and efficacy (Emax) as inverse agonists at the 5-HT7 receptor |
|---|---|
| Target Compound Data | Anhalidine (1b) with 8-hydroxy-6,7-dimethoxy substitution: EC50 = 219 nM, Emax = -95.4% |
| Comparator Or Baseline | Pellotine (1a) with 6,7,8-trimethoxy substitution: EC50 ≈ 460 nM |
| Quantified Difference | ~2.1-fold higher potency for 8-hydroxy analog compared to 6,7,8-trimethoxy analog |
| Conditions | GloSensor cAMP assay in HEK293 cells stably expressing human 5-HT7R |
Why This Matters
This quantitative difference establishes the 8-hydroxy substitution pattern as a key pharmacophoric element for 5-HT7R inverse agonism, guiding the selection of this scaffold over trimethoxy analogs for CNS-targeted projects.
- [1] Chan, C. B., et al. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chemical Neuroscience. 2025; 16(2): 195-208. View Source
